21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione, (5beta,11beta,16beta)-
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Overview
Description
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione, (5beta,11beta,16beta)- is a synthetic steroid compound. It belongs to the class of corticosteroids, which are used for their anti-inflammatory and immunosuppressive properties. This compound is structurally related to naturally occurring corticosteroids but has been modified to enhance its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The general synthetic route includes:
Halogenation: Introduction of the chloro and fluoro groups at the 21 and 9 positions, respectively. This is typically achieved using halogenating agents such as thionyl chloride (SOCl2) and hydrogen fluoride (HF).
Hydroxylation: Introduction of the hydroxyl group at the 11 position, often using a hydroxylating agent like osmium tetroxide (OsO4).
Esterification: Formation of the 17-(1-oxopropoxy) group through esterification, using propionic anhydride or propionyl chloride in the presence of a base like pyridine.
Methylation: Introduction of the methyl group at the 16 position, typically using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 11 position, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups at the 3 and 20 positions, converting them to hydroxyl groups.
Substitution: Halogen atoms at the 9 and 21 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of 11-keto derivatives.
Reduction: Formation of 3-hydroxy and 20-hydroxy derivatives.
Substitution: Formation of derivatives with different functional groups at the 9 and 21 positions.
Scientific Research Applications
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid drugs with improved efficacy and reduced side effects.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses, leading to reduced production of pro-inflammatory cytokines and other mediators.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different structural modifications.
Dexamethasone: Another potent corticosteroid with a fluorine atom at the 9 position but lacking the chloro and oxopropoxy groups.
Betamethasone: Similar to dexamethasone but with a different stereochemistry at the 16 position.
Uniqueness
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione is unique due to its specific combination of halogenation, hydroxylation, and esterification, which confer enhanced anti-inflammatory and immunosuppressive properties compared to other corticosteroids. Its structural modifications also contribute to a different pharmacokinetic profile, potentially offering advantages in terms of potency and duration of action.
Properties
CAS No. |
80042-35-9 |
---|---|
Molecular Formula |
C25H36ClFO5 |
Molecular Weight |
471.0 g/mol |
IUPAC Name |
[(5R,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,4,5,6,7,8,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H36ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h14-15,17-19,29H,5-13H2,1-4H3/t14-,15+,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
InChI Key |
AJWNGOKNEBVXJK-LNLHLLADSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)F)O)C)C)C(=O)CCl |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4C3(CCC(=O)C4)C)F)O)C)C)C(=O)CCl |
Origin of Product |
United States |
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